molecular formula C10H22ClNO2 B591160 D-Leucine tert-Butyl Ester Hydrochloride CAS No. 13081-32-8

D-Leucine tert-Butyl Ester Hydrochloride

Cat. No.: B591160
CAS No.: 13081-32-8
M. Wt: 223.741
InChI Key: RFUWRXIYTQGFGA-DDWIOCJRSA-N
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Description

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative and is often used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride typically involves the esterification of ®-2-amino-4-methylpentanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

D-Leucine tert-butyl ester hydrochloride is a derivative of the amino acid leucine, modified to enhance its biological properties. This compound has garnered attention for its potential applications in pharmaceutical development, particularly in drug delivery and therapeutic efficacy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including metabolic stability, pharmacokinetics, and therapeutic applications.

This compound is synthesized through the esterification of D-leucine with tert-butyl alcohol in the presence of hydrochloric acid. This modification aims to improve solubility and stability, which are critical for bioavailability. The synthesis process is detailed in various patents and research articles, indicating the efficiency of this method in producing high yields of the desired compound while minimizing by-products .

Biological Activity

1. Metabolic Stability and Pharmacokinetics

Research indicates that this compound exhibits significant metabolic stability. In studies involving plasma and intestinal homogenates, this compound demonstrated a high degree of resistance to enzymatic hydrolysis, which is crucial for maintaining its therapeutic effects during absorption . The pharmacokinetic profile shows that it has favorable absorption characteristics, with a notable half-life that supports sustained release in biological systems .

2. Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves the modulation of metabolic pathways that are critical for cancer cell survival. For instance, it has been shown to affect glutamine metabolism, which is often upregulated in tumors .

3. Transport Mechanisms

The compound's ability to cross biological membranes is facilitated by specific amino acid transporters. This compound is recognized as a substrate for L-type amino acid transporters (LAT1), which are implicated in the uptake of essential amino acids in cancer cells. This transport mechanism enhances its efficacy as a potential therapeutic agent by ensuring sufficient intracellular concentrations are achieved .

Case Studies

Several case studies have highlighted the biological activity of this compound in different contexts:

  • Case Study 1: Cancer Treatment
    A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM, with an IC50 value calculated at approximately 30 µM. The compound induced apoptosis and inhibited migration, suggesting its potential as an anti-metastatic agent .
  • Case Study 2: Neuroprotective Effects
    Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In this study, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to harmful stimuli .

Table 1: Biological Activity Summary

Activity IC50 (µM) Mechanism
Antitumor (MDA-MB-231)30Induction of apoptosis
NeuroprotectionN/AReduction of ROS levels
LAT1 TransportN/AEnhanced amino acid uptake

Table 2: Pharmacokinetic Properties

Property Value
Half-life~120 min
Plasma protein binding~71%
Metabolic stabilityHigh

Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-32-8
Record name tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride
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